

Efficacy of Methyl Isonicotinate in Various Solvent Systems: A Comparative Guide

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Compound of Interest

Compound Name: Methyl isonicotinate

Cat. No.: B141154

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For researchers, scientists, and drug development professionals, understanding the behavior of a compound in different solvent systems is critical for optimizing reaction conditions, formulation, and analytical methods. This guide provides a comparative analysis of the efficacy of **methyl isonicotinate** in various solvents, focusing on its solubility and stability. Due to the limited availability of direct comparative data for **methyl isonicotinate**, this guide also incorporates data for the structurally similar compound, methyl nicotinate, to provide a more comprehensive overview.

Data Presentation

The selection of an appropriate solvent is paramount for achieving desired concentrations and ensuring the stability of **methyl isonicotinate** in a solution. The following tables summarize the available quantitative and qualitative data on the solubility and stability of **methyl isonicotinate** and its isomer, methyl nicotinate.

Table 1: Solubility of **Methyl Isonicotinate** and Methyl Nicotinate in Various Solvents

Solvent Classification	Solvent	Methyl Isonicotinate Solubility	Methyl Nicotinate Solubility
Polar Protic	Water	Slightly soluble[1][2]	Soluble to Very Soluble
Ethanol (96%)	Data not available	Very Soluble	
Methanol	Data not available	Soluble	
Polar Aprotic	Chloroform	Soluble[3]	Soluble
Ethyl Acetate	Soluble[3]	Soluble	
Dimethyl Sulfoxide (DMSO)	Data not available	Soluble	
Nonpolar	Benzene	Data not available	Soluble

Note: Qualitative descriptions can vary between sources. For methyl nicotinate, "soluble" and "very soluble" are general descriptors from various chemical suppliers.

Table 2: Stability of Methyl Nicotinate in Aqueous Solution

Parameter	Value	Conditions
Degradation Product	Nicotinic Acid	Hydrolysis of the ester bond[2][4]
Degradation Rate	~0.5% per year	Aqueous solution at 4°C[2][4][5]

This data for methyl nicotinate provides a valuable estimate for the stability of **methyl isonicotinate** in similar conditions, as they share the same ester functional group susceptible to hydrolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and expanding upon the existing data. The following are standard methodologies for determining the solubility and stability of **methyl isonicotinate**.

Protocol for Determining Equilibrium Solubility

This method, often referred to as the shake-flask method, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of a Saturated Solution:

- Add an excess amount of **methyl isonicotinate** to a known volume of the selected solvent in a sealed glass vial. A visual excess of the solid should be present.

2. Equilibration:

- Place the sealed vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

3. Phase Separation:

- After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

4. Quantification:

- Carefully withdraw a known volume of the supernatant.
- Dilute the sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
- Determine the concentration of **methyl isonicotinate** in the diluted sample using a calibration curve prepared from standards of known concentrations.

5. Data Reporting:

- Calculate the solubility of **methyl isonicotinate** in the solvent, expressed in units such as mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Study: Hydrolysis Kinetics

This protocol outlines the procedure for assessing the stability of **methyl isonicotinate** in a given solvent system, focusing on its hydrolysis.

1. Solution Preparation:

- Prepare solutions of **methyl isonicotinate** in the desired solvent systems (e.g., aqueous buffers at different pH values, or various organic solvents).

2. Storage:

- Store the solutions under controlled conditions (e.g., constant temperature and protection from light).

3. Sampling:

- At predetermined time intervals, withdraw an aliquot of each solution.

4. Analysis:

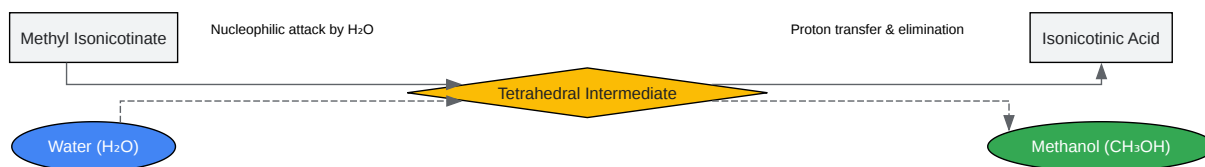
- Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both **methyl isonicotinate** and its primary degradation product, isonicotinic acid.

5. Data Analysis:

- Plot the concentration of **methyl isonicotinate** against time to determine the degradation kinetics, including the rate constant and half-life of the compound in that specific solvent system.

Signaling Pathways and Experimental Workflows

To visualize the key chemical transformation influencing the stability of **methyl isonicotinate** in aqueous environments, the following diagram illustrates the hydrolysis pathway.



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Hydrolysis of **Methyl Isonicotinate**.

This diagram illustrates the nucleophilic attack of a water molecule on the carbonyl carbon of **methyl isonicotinate**, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol and forming isonicotinic acid. This hydrolysis process is a key factor in the stability of **methyl isonicotinate** in aqueous and protic solvent systems.

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